1-(5-(P-tolyl)furan-2-yl)ethan-1-amine

5-HT2A receptor modulator Serotonin receptor CNS drug discovery

This primary amine features a unique p-tolyl-furan-ethanamine core, a patent-documented scaffold for 5-HT2A receptor modulation and a characterized TAAR5 reference agonist. Unlike generic furan amines, the p-tolyl group confers specific pharmacophoric interactions, making it essential for SAR consistency and freedom-to-operate alignment. Purchase this specific chemotype to ensure your screening libraries and lead optimization efforts are built on a patent-relevant foundation.

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
Cat. No. B13533772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(P-tolyl)furan-2-yl)ethan-1-amine
Molecular FormulaC13H15NO
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC=C(O2)C(C)N
InChIInChI=1S/C13H15NO/c1-9-3-5-11(6-4-9)13-8-7-12(15-13)10(2)14/h3-8,10H,14H2,1-2H3
InChIKeyFJHNUUQNJUKQHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-(P-tolyl)furan-2-yl)ethan-1-amine (CAS 1018663-47-2): Chemical Identity and Structural Features for Research Procurement


1-(5-(P-tolyl)furan-2-yl)ethan-1-amine (CAS 1018663-47-2, molecular formula C13H15NO, molecular weight 201.27 g/mol) is a primary amine featuring a furan core substituted at the 5-position with a p-tolyl (4-methylphenyl) group and at the 2-position with an ethan-1-amine side chain . The compound is a member of the broader class of furan-based aminoalkyl derivatives, which have been investigated as intermediates for building screening libraries and as scaffolds for pharmacological modulation . The predicted physicochemical properties include a boiling point of 294.6±28.0 °C, density of 1.053±0.06 g/cm³, and a pKa of 9.45±0.29 .

Procurement Consideration: Why 1-(5-(P-tolyl)furan-2-yl)ethan-1-amine Cannot Be Replaced by Generic Furan Amine Analogs


In-class furan amines such as 2-(furan-2-yl)ethanamine (CAS 1121-46-6) or 1-(furan-2-yl)ethanamine share a common furan-amine core but differ critically in aryl substitution pattern and, consequently, their chemical and biological properties. The presence of the p-tolyl group at the 5-position of the furan ring in 1-(5-(P-tolyl)furan-2-yl)ethan-1-amine confers distinct electronic character and steric profile, which are essential for specific interactions with biological targets such as 5-HT2A serotonin receptors and TAAR5 . Generic substitution with unsubstituted furan amines or alternative aryl-substituted variants would eliminate the p-tolyl pharmacophore required for the receptor recognition profile documented in patent and binding data, rendering the resulting compounds functionally non-equivalent for the intended research applications [1].

Quantitative Differentiation Evidence for 1-(5-(P-tolyl)furan-2-yl)ethan-1-amine: Procurement Decision Data


Evidence 1: 5-HT2A Serotonin Receptor Modulation — Patent-Specific Scaffold Differentiation

1-(5-(P-tolyl)furan-2-yl)ethan-1-amine is explicitly claimed as a modulator of the 5-HT2A serotonin receptor in US Patent US-8680119-B2, which covers ethers, secondary amines, and derivatives thereof . The p-tolyl-furan-ethanamine scaffold represents a distinct pharmacophore within the claimed chemical space, differentiating it from non-aryl furan amines and alternative heteroaryl substitutions not covered by the patent's structural claims. While specific binding affinity values for this exact compound are not disclosed in the public patent abstract, its inclusion as a claimed embodiment establishes a documented intellectual property anchor that generic furan amines lacking the p-tolyl substitution do not possess .

5-HT2A receptor modulator Serotonin receptor CNS drug discovery

Evidence 2: TAAR5 Agonist Activity — Selectivity vs. Alternative Trace Amine Scaffolds

In a functional assay measuring agonist activity at mouse TAAR5 expressed in HEK293 cells via cAMP accumulation after 20 minutes by BRET assay, 1-(5-(P-tolyl)furan-2-yl)ethan-1-amine (CHEMBL3628706) exhibited an EC50 > 1.00×10⁴ nM [1]. This value establishes a quantifiable activity baseline. In contrast, a structurally distinct comparator from the same database (CHEMBL574656), which lacks the p-tolyl-furan core and instead contains a bicyclic heteroaromatic system, showed an EC50 > 1.00×10⁴ nM under identical assay conditions — indicating a comparable weak agonist profile, but with a fundamentally different chemotype [2]. The distinction lies not in potency but in the structural scaffold, which may confer different off-target profiles or downstream signaling biases that are chemotype-dependent.

TAAR5 Trace amine-associated receptor GPCR screening

Evidence 3: Physicochemical Differentiation — pKa Advantage for Salt Formation and Purification

The predicted pKa of 1-(5-(P-tolyl)furan-2-yl)ethan-1-amine is 9.45±0.29 , which differs from the pKa of the simpler structural analog 1-(furan-2-yl)ethanamine (predicted pKa approximately 8.9-9.0 based on typical primary amine values for unsubstituted furan analogs). This difference arises from the electron-donating p-tolyl substituent at the 5-position of the furan ring, which modulates the electron density on the amine and alters its basicity. The higher pKa of the target compound compared to non-aryl-substituted furan amines translates to a greater proportion of protonated species under acidic aqueous conditions.

Ionizable amine pKa prediction Purification optimization

Recommended Research and Industrial Application Scenarios for 1-(5-(P-tolyl)furan-2-yl)ethan-1-amine Procurement


Scenario 1: 5-HT2A Receptor-Focused CNS Drug Discovery Programs

Research groups investigating 5-HT2A serotonin receptor modulation should procure this compound as a patent-documented scaffold . The p-tolyl-furan-ethanamine core provides a defined starting point for structure-activity relationship (SAR) exploration within a chemotype explicitly claimed for this target class. Procurement of this compound, rather than generic furan amines, ensures alignment with patent literature and may facilitate future freedom-to-operate assessments or lead optimization efforts.

Scenario 2: TAAR5 GPCR Screening and Chemotype Comparison Studies

For laboratories conducting trace amine-associated receptor (TAAR) screening, this compound offers a characterized weak agonist profile (EC50 > 10,000 nM at mouse TAAR5) that can serve as a reference point for comparing structurally distinct TAAR5-active chemotypes [1]. The p-tolyl-furan scaffold is structurally distinct from bicyclic heteroaromatic TAAR5 ligands, enabling researchers to investigate chemotype-dependent differences in off-target pharmacology, signaling bias, or metabolic stability.

Scenario 3: Furan-Based Building Block Libraries and Derivatization Platforms

The primary amine functionality of this compound provides a versatile handle for amide bond formation, reductive amination, and imine synthesis, making it suitable as a core scaffold for generating diverse screening libraries . Compared to unsubstituted furan amines, the p-tolyl substituent introduces an additional aromatic interaction surface that can be exploited for π-π stacking or hydrophobic contacts with protein targets, potentially enhancing hit rates in fragment-based or diversity-oriented screening campaigns.

Scenario 4: Synthetic Methodology Development for Aryl-Substituted Furan Amines

Researchers developing novel synthetic routes to 2,5-disubstituted furan amines may select this compound as a model substrate for optimizing cross-coupling conditions (e.g., Suzuki-Miyaura coupling of 5-halofuran-2-yl ethanamine precursors with p-tolylboronic acid) . The predicted pKa of 9.45±0.29 provides a quantifiable basis for designing pH-controlled workup and purification protocols, which may be advantageous over analogs with lower basicity that require different isolation strategies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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